[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate
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Overview
Description
[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group and a quinoline moiety, which are connected via a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate typically involves the following steps:
Formation of the Vinylquinoline Intermediate: The initial step involves the formation of the vinylquinoline intermediate through a reaction between 3-fluorobenzaldehyde and 8-aminoquinoline. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Vinylation Reaction: The intermediate undergoes a vinylation reaction with a suitable vinylating agent, such as vinyl acetate, under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the quinoline ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-fluorophenyl)vinyl]quinolin-8-yl acetate: Similar structure but with a different position of the fluorine atom.
2-[(E)-2-(3-chlorophenyl)vinyl]quinolin-8-yl acetate: Similar structure but with a chlorine atom instead of fluorine.
2-[(E)-2-(3-methylphenyl)vinyl]quinolin-8-yl acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in [2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C19H14FNO2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[2-[(E)-2-(3-fluorophenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C19H14FNO2/c1-13(22)23-18-7-3-5-15-9-11-17(21-19(15)18)10-8-14-4-2-6-16(20)12-14/h2-12H,1H3/b10-8+ |
InChI Key |
MXAWIQWGKSSKMZ-CSKARUKUSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)F |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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